N-cycloheptyl-1-ethylpiperidin-4-amine
Description
N-cycloheptyl-1-ethylpiperidin-4-amine is a piperidine derivative characterized by a cycloheptyl group attached to the amine nitrogen and an ethyl substituent on the piperidine ring.
Properties
IUPAC Name |
N-cycloheptyl-1-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-16-11-9-14(10-12-16)15-13-7-5-3-4-6-8-13/h13-15H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYIQINAYQCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-1-ethylpiperidin-4-amine involves the reaction of 1-ethylpiperidin-4-amine with cycloheptyl bromide under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The mixture is then heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-cycloheptyl-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cycloheptyl-1-ethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Substituent Effects on Piperidine Nitrogen
- Molecular weight decreases proportionally (ethyl: ~224 g/mol vs. methyl: ~210 g/mol), which may improve bioavailability .
- N-Cyclopropyl-1-methylpiperidin-4-amine ():
The cyclopropyl group introduces ring strain and moderate lipophilicity. Compared to cycloheptyl, this smaller substituent may reduce off-target interactions but limit hydrophobic binding in active sites . - However, increased molecular weight (~246 g/mol) may reduce solubility .
Cycloheptyl vs. Other Cyclic Substituents
- N-{[(1R,3S)-3-Isopropyl-3-(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14, ):
This compound features a tetrahydro-2H-pyran-4-amine core with a phenylpiperidinyl substituent. Its molecular weight (399.2 g/mol) is significantly higher than N-cycloheptyl-1-ethylpiperidin-4-amine, suggesting that bulkier substituents may compromise pharmacokinetic profiles . - The cycloheptyl analog’s solubility is likely lower due to its non-polar cyclic structure .
Physicochemical Properties
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